L-NAME Hydrochloride: A Comprehensive Technical Guide for Researchers
L-NAME Hydrochloride: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted applications of L-NAME hydrochloride (Nω-Nitro-L-arginine methyl ester hydrochloride) in biomedical research. A cornerstone tool for investigating the roles of nitric oxide (NO), L-NAME provides a robust method for probing the physiological and pathological significance of the nitric oxide synthase (NOS) pathway. This document details its mechanism of action, provides structured quantitative data, outlines key experimental protocols, and visualizes relevant signaling pathways and workflows.
Core Mechanism of Action
L-NAME hydrochloride is a non-selective competitive inhibitor of all three isoforms of nitric oxide synthase (NOS): endothelial (eNOS), neuronal (nNOS), and inducible (iNOS).[1][2][3] It functions as a prodrug, being hydrolyzed by cellular esterases to its active form, Nω-nitro-L-arginine (L-NNA).[4] L-NNA then competes with the natural substrate, L-arginine, for binding to the active site of the NOS enzyme, thereby blocking the synthesis of nitric oxide.[4][5] This inhibition of NO production is the basis for its wide-ranging applications in research, particularly in studies related to cardiovascular function, neurotransmission, and inflammatory responses.[2][6]
Quantitative Data Summary
The inhibitory potency of L-NAME and its active metabolite, L-NNA, varies across the different NOS isoforms. The following tables summarize the key quantitative data for easy comparison.
Table 1: Inhibitory Potency (Ki) of L-NNA (Active Form of L-NAME)
| NOS Isoform | Species | Ki Value | Reference |
| nNOS | Bovine | 15 nM | [1][3][4] |
| eNOS | Human | 39 nM | [1][3][4] |
| iNOS | Murine | 4.4 µM | [1][3][4] |
Table 2: 50% Inhibitory Concentration (IC50) of L-NAME
| Parameter | Condition | IC50 Value | Reference |
| NOS Inhibition | Purified brain NOS | 70 µM | [5][6][7][8] |
| cGMP Formation | Endothelial cells (with 30 µM arginine) | 3.1 µM | [4] |
Table 3: Effective Concentrations and Dosages
| Experimental Model | Application | Concentration/Dosage | Effect | Reference |
| In Vitro (Porcine Aortae) | Inhibition of Ca2+-dependent eNOS | 0.1 - 100 mM | Concentration-dependent inhibition | [1][6] |
| In Vitro (Rat Aorta Rings) | Reversal of acetylcholine-induced vasodilation | EC50 of 0.54 µM | Reverses vasodilation | [4] |
| In Vivo (Anesthetized Rats) | Increase in blood pressure | 0.03 - 300 mg/kg (i.v.) | Dose-dependent increase in blood pressure and bradycardia | [1][6] |
| In Vivo (Mice) | Induction of hypertension | 400 mg/kg (i.p., daily for 7 days) | Induces hypertension and body weight loss | [9] |
Signaling Pathway and Mechanism of Action
L-NAME's primary effect is the blockade of nitric oxide synthesis, which has downstream consequences on various signaling pathways. The canonical pathway involves the reduction of cyclic guanosine monophosphate (cGMP) levels.
Caption: L-NAME is converted to L-NNA, which inhibits NOS and blocks NO synthesis.
Experimental Protocols
The following are generalized protocols for common applications of L-NAME hydrochloride. Researchers should optimize these protocols for their specific experimental systems.
In Vitro Inhibition of NOS Activity in Cell Lysates
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Preparation of Reagents:
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Prepare a stock solution of L-NAME hydrochloride in water or an appropriate buffer. For cell-based assays, sterile filtration is recommended.
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Prepare a reaction buffer containing necessary cofactors for NOS activity (e.g., NADPH, FAD, FMN, BH4).
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Prepare a cell or tissue lysate containing the NOS enzyme.
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Experimental Procedure:
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Pre-incubate the lysate with varying concentrations of L-NAME hydrochloride for a predetermined time at a controlled temperature (e.g., 37°C). Note that prolonged incubation can increase the apparent inhibitory potency as L-NAME is converted to L-NNA.[5][9]
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Initiate the NOS reaction by adding L-arginine and cofactors.
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Measure NO production using a suitable method, such as the Griess assay for nitrite/nitrate or a fluorescent NO sensor.
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Data Analysis:
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Calculate the percentage of inhibition for each L-NAME concentration relative to a vehicle control.
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Determine the IC50 value by fitting the data to a dose-response curve.
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Induction of Hypertension in Rodent Models
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Animal Model:
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L-NAME Administration:
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Dissolve L-NAME hydrochloride in sterile drinking water or saline for oral or parenteral administration.
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A common method for inducing hypertension is the chronic administration of L-NAME in drinking water (e.g., 40 mg/kg/day) or via daily intraperitoneal (i.p.) or intravenous (i.v.) injections.[1][6][9] The dose and duration will depend on the desired severity of hypertension.[7]
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Monitoring:
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Measure systolic and diastolic blood pressure regularly using non-invasive (e.g., tail-cuff plethysmography) or invasive (e.g., arterial catheter) methods.
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Monitor heart rate, body weight, and other relevant physiological parameters.[9]
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Control and Reversibility:
Caption: A general workflow for in vivo studies using L-NAME to induce hypertension.
Applications in Research
L-NAME hydrochloride is a versatile tool employed across various fields of biomedical research:
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Cardiovascular Research: It is widely used to induce experimental hypertension in animal models, allowing for the study of the pathophysiology of high blood pressure and the evaluation of antihypertensive drugs.[1][7][8]
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Neuroscience: By inhibiting nNOS, L-NAME is used to investigate the role of nitric oxide in neurotransmission, synaptic plasticity, and neurodegenerative diseases.[2]
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Immunology and Inflammation: Researchers use L-NAME to explore the function of iNOS-derived nitric oxide in inflammatory processes and immune responses.[2]
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Drug Development: It serves as a standard inhibitor for screening and characterizing new compounds that may target the nitric oxide pathway.
Conclusion
L-NAME hydrochloride remains an indispensable pharmacological tool for elucidating the complex roles of nitric oxide in health and disease. Its ability to reliably inhibit NOS in a non-selective manner provides a powerful method for studying the consequences of NO deficiency. By understanding its mechanism of action, inhibitory constants, and appropriate experimental protocols, researchers can effectively leverage L-NAME to advance our knowledge in cardiovascular science, neuroscience, and beyond.
References
- 1. selleckchem.com [selleckchem.com]
- 2. nbinno.com [nbinno.com]
- 3. abmole.com [abmole.com]
- 4. caymanchem.com [caymanchem.com]
- 5. glpbio.com [glpbio.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. L-NAME hydrochloride | NO Synthase | NOS | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
